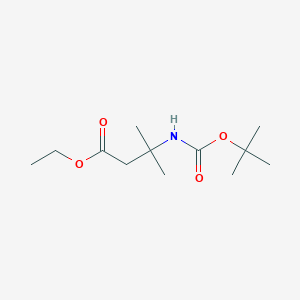

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

カタログ番号 B183842

CAS番号:

130985-42-1

分子量: 245.32 g/mol

InChIキー: MXMKNMCSDWUFNV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a chemical compound with the molecular formula C10H19NO4 . It is a liquid at room temperature and is sealed in dry conditions at 2-8°C . The compound has a molecular weight of 217.27 .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

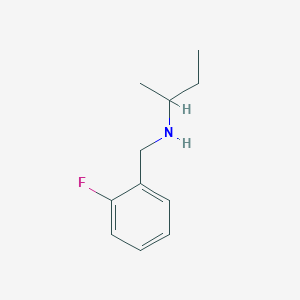

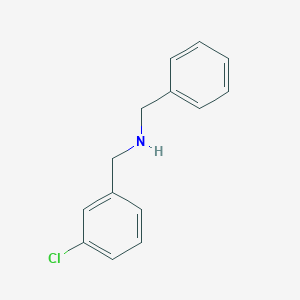

The InChI code for Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a liquid at room temperature . It has a molecular weight of 217.27 . The compound is sealed in dry conditions at 2-8°C .科学的研究の応用

Application 1: Dipeptide Synthesis

- Specific Scientific Field : Organic Chemistry, specifically Peptide Synthesis .

- Summary of the Application : The compound is used in the synthesis of dipeptides. It’s part of a class of substances known as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis .

- Methods of Application or Experimental Procedures : The Boc-AAILs are prepared by neutralizing 1-ethyl-3-methylimidazolium hydroxide with commercially available Boc-protected amino acids. The resulting Boc-AAILs are then used in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, yielding the dipeptides in satisfactory amounts within 15 minutes .

Application 2: Preparation of Diaminocyclohexane Carboxamide

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound can be used for the preparation of six stereoisomers of diaminocyclohexane carboxamide . These intermediates are key in the synthesis of factor Xa inhibitors .

- Results or Outcomes : The outcomes of this application are the production of factor Xa inhibitors, which are important in the field of medicinal chemistry .

Application 3: Introduction of the tert-butoxycarbonyl Group

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : Tertiary butyl esters, such as “Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application or Experimental Procedures : This method uses flow microreactor systems . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .

- Results or Outcomes : The outcomes of this application are the production of a variety of organic compounds with the tert-butoxycarbonyl group .

Application 4: Deprotection of Boc Amino Acids and Peptides

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : This compound can be used for the rapid and effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This is important in the field of peptide synthesis .

- Results or Outcomes : The outcomes of this application are the production of deprotected amino acids and peptides, which are important in the field of peptide synthesis .

Safety And Hazards

特性

IUPAC Name |

ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKNMCSDWUFNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

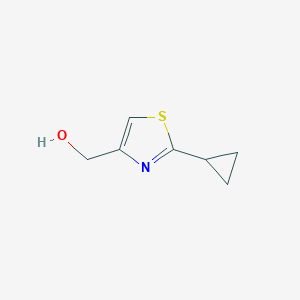

(2-Cyclopropylthiazol-4-yl)methanol

135207-09-9

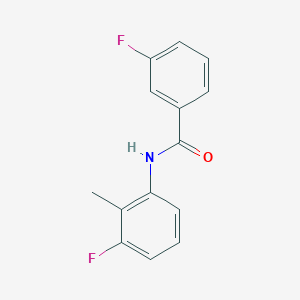

3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide

697229-73-5

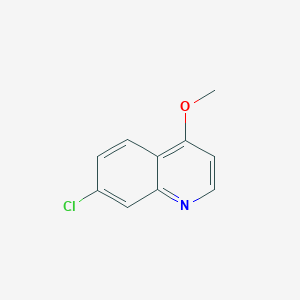

7-Chloro-4-methoxyquinoline

26707-52-8

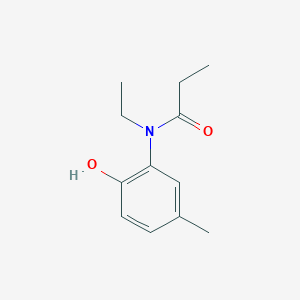

N-ethyl-N-(2-hydroxy-5-methylphenyl)propanamide

909361-84-8

![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)

![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)